

# Thermodynamic Properties of Nitrosyl Fluoride Gas: A Technical Guide

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## Compound of Interest

Compound Name: Nitrosyl fluoride

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This technical guide provides a comprehensive overview of the thermodynamic properties of **nitrosyl fluoride** (FNO) gas. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document details key thermodynamic parameters, the experimental methodologies used for their determination, and the relationships between molecular properties and thermodynamic functions.

## Core Thermodynamic Properties

The fundamental thermodynamic properties of **nitrosyl fluoride** gas at standard conditions are summarized in the tables below. These values are essential for chemical process design, reaction modeling, and safety analysis.

## Enthalpy, Entropy, and Heat Capacity

Table 1: Standard Thermodynamic Properties of **Nitrosyl Fluoride** (FNO) Gas at 298.15 K

Property	Symbol	Value	Units	Source(s)
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-65.69	kJ/mol	[NIST Chemistry WebBook]
-15.70	kcal/mol	[NIST Chemistry WebBook]		
Standard Molar Entropy	$S^\circ$	248.22	J K <sup>-1</sup> mol <sup>-1</sup>	[NIST Computational Chemistry Comparison and Benchmark Database]
59.293	cal/mol*K	[NIST Chemistry WebBook]		
Molar Heat Capacity (constant pressure)	$C_p^\circ$	41.53	J K <sup>-1</sup> mol <sup>-1</sup>	[NIST Computational Chemistry Comparison and Benchmark Database]
Integrated Heat Capacity (0 to 298.15 K)	10.72	kJ mol <sup>-1</sup>	[NIST Computational Chemistry Comparison and Benchmark Database]	

## Temperature Dependence of Heat Capacity

The heat capacity of **nitrosyl fluoride** gas varies with temperature. This dependence can be accurately described by the Shomate Equation:

$$C_p^\circ(t) = A + Bt + Ct^2 + D^*t^3 + E/t^2$$

where:

- $t$  is the temperature in Kelvin divided by 1000.
- $C_p^\circ$  is the heat capacity in J/(mol\*K).
- A, B, C, D, and E are empirically determined constants.

Table 2: Shomate Equation Parameters for **Nitrosyl Fluoride** (FNO) Gas

Temperature Range (K)	A	B	C	D	E	F	G	H
298.15 - 1000	32.6214 3	42.2349 7	-28.494 55	7.25986 8	-0.1356 57	-77.510 27	275.405 9	-65.689 22
1000 - 6000	56.2547 2	1.10924 6	-0.2282 19	0.01601 9	-3.7092 08	-91.768 09	303.023 7	-65.689 22

Source: NIST Chemistry WebBook[1][2]

These parameters can be used to calculate the heat capacity, enthalpy, and entropy of FNO gas at various temperatures.

## Molecular and Spectroscopic Properties

The macroscopic thermodynamic properties of a substance are fundamentally linked to its molecular structure and behavior. For **nitrosyl fluoride**, these have been extensively studied using spectroscopic techniques.

## Vibrational Frequencies

**Nitrosyl fluoride** is a bent triatomic molecule and therefore has  $3N-6 = 3$  fundamental vibrational modes. These vibrations correspond to the N-O stretch, the N-F stretch, and the F-N-O bending motion.

Table 3: Fundamental Vibrational Frequencies of **Nitrosyl Fluoride** (FNO) Gas

Mode	Symmetry	Approximate Type of Mode	Frequency (cm <sup>-1</sup> )	Source(s)
$\nu_1$	A'	N-O Stretch	1844	[NIST Computational Chemistry Comparison and Benchmark Database]
$\nu_2$	A'	F-N-O Bend	766	[NIST Computational Chemistry Comparison and Benchmark Database]
$\nu_3$	A'	N-F Stretch	520	[NIST Computational Chemistry Comparison and Benchmark Database]

## Rotational Constants

The rotational constants of **nitrosyl fluoride** have been determined with high precision from its microwave spectrum. These constants are inversely related to the moments of inertia of the molecule.

Table 4: Rotational Constants of **Nitrosyl Fluoride** (FNO) Gas

Rotational Constant	Value (cm <sup>-1</sup> )	Source(s)
A	3.17525	[NIST Computational Chemistry Comparison and Benchmark Database]
B	0.39507	[NIST Computational Chemistry Comparison and Benchmark Database]
C	0.35052	[NIST Computational Chemistry Comparison and Benchmark Database]

## Experimental Methodologies

The determination of the thermodynamic and spectroscopic properties of **nitrosyl fluoride** relies on precise experimental techniques. Due to its reactive and toxic nature, handling of FNO requires specialized equipment and safety precautions.

## Synthesis of Nitrosyl Fluoride

**Nitrosyl fluoride** is a colorless, highly reactive gas. It can be synthesized through several methods, including the direct reaction of nitric oxide with fluorine or the reaction of nitrosyl chloride with silver fluoride. All preparations must be carried out in a moisture-free environment.

## Gas-Phase Infrared Spectroscopy

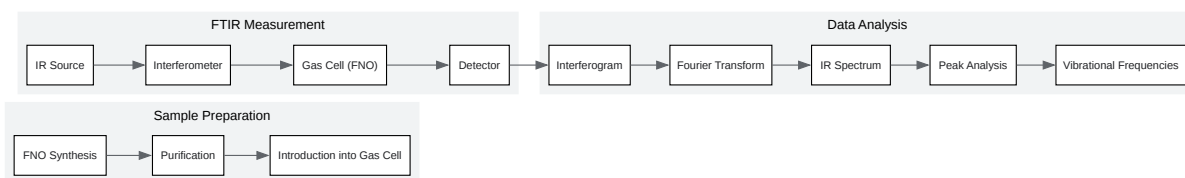
Objective: To determine the vibrational frequencies of the FNO molecule.

Methodology:

- **Sample Preparation:** A sample of pure **nitrosyl fluoride** gas is introduced into a gas cell. The cell is typically made of a material resistant to FNO, such as Monel or stainless steel, with infrared-transparent windows (e.g., AgCl, KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment containing the gas cell,

and a detector.

- **Data Acquisition:** An infrared beam is passed through the gas cell. The FNO molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted light is then analyzed by the spectrometer to produce an interferogram.
- **Data Processing:** A Fourier transform is applied to the interferogram to obtain the infrared absorption spectrum, which shows absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ). The peaks in the spectrum correspond to the fundamental vibrational frequencies and their overtones and combination bands.



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Diagram 1: Experimental Workflow for Gas-Phase Infrared Spectroscopy of FNO.

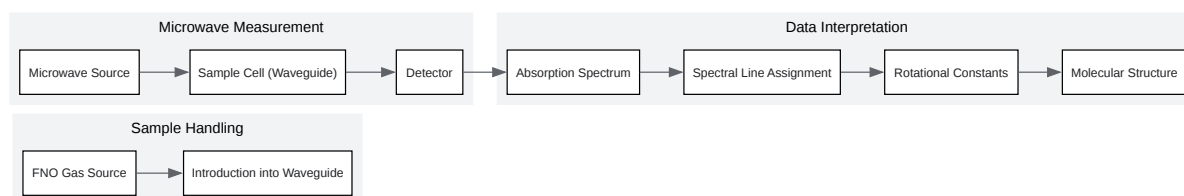
## Microwave Spectroscopy

**Objective:** To determine the rotational constants and molecular geometry of the FNO molecule.

**Methodology:**

- **Sample Introduction:** A low-pressure sample of **nitrosyl fluoride** gas is introduced into the sample cell of a microwave spectrometer.
- **Instrumentation:** The spectrometer consists of a microwave source, a sample cell (waveguide), and a detector.

- **Data Acquisition:** Microwaves are swept over a range of frequencies and passed through the gas sample. FNO molecules, having a permanent dipole moment, absorb microwave radiation at specific frequencies, causing transitions between rotational energy levels.
- **Data Analysis:** The absorption spectrum is recorded, showing sharp lines corresponding to the rotational transitions. By assigning these spectral lines to specific quantum number transitions, the rotational constants (A, B, and C) can be precisely determined. These constants are then used to calculate the moments of inertia and, subsequently, the bond lengths and bond angle of the FNO molecule.

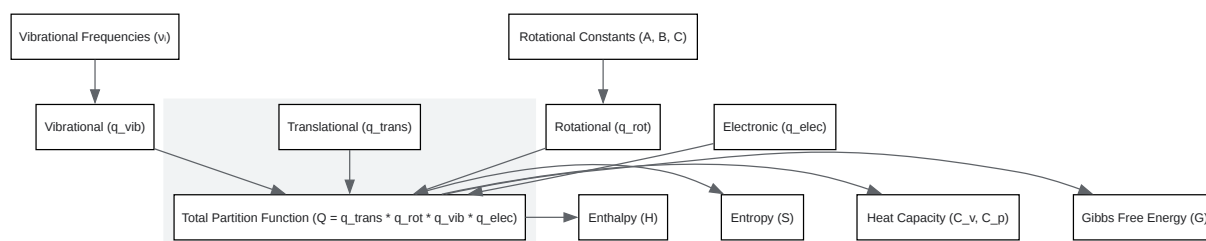


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Diagram 2: Experimental Workflow for Microwave Spectroscopy of FNO.

## Calculation of Thermodynamic Properties from Spectroscopic Data

The thermodynamic properties of an ideal gas can be calculated from its molecular properties using the principles of statistical mechanics. The vibrational frequencies and rotational constants obtained from spectroscopy are crucial inputs for these calculations.



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Diagram 3: Relationship between Spectroscopic Data and Thermodynamic Properties.

The total partition function ( $Q$ ) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. From the total partition function and its temperature derivatives, all the macroscopic thermodynamic properties can be derived. This theoretical approach allows for the calculation of thermodynamic data at temperatures that may be difficult to access experimentally.

## Conclusion

This guide provides a consolidated source of information on the thermodynamic properties of **nitrosyl fluoride** gas. The presented data, obtained through rigorous experimental and computational methods, are vital for professionals working with this compound. The detailed methodologies and the illustration of the interplay between molecular spectroscopy and thermodynamics offer a deeper understanding of the physical chemistry of **nitrosyl fluoride**.

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## References



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